REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH2:7][CH2:6][CH2:5][C:4](=[C:8]([CH3:14])[C:9]([O:11]CC)=[O:10])[CH2:3]1.[OH-].[Na+]>CCO.O>[CH3:1][C:2]1([CH3:15])[CH2:7][CH2:6][CH2:5][C:4](=[C:8]([CH3:14])[C:9]([OH:11])=[O:10])[CH2:3]1 |f:1.2,3.4|
|
Name
|
ethyl 2-(3,3-dimethyl-cyclohexylidene)propionate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(CCC1)=C(C(=O)OCC)C)C
|
Name
|
EtOH water
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCO.O
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
the EtOH was distilled off
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with water (500 ml)
|
Type
|
EXTRACTION
|
Details
|
to extraction
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×700 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(CCC1)=C(C(=O)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.6 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |